molecular formula C9H6BrNO B12359007 5-bromo-5H-isoquinolin-1-one

5-bromo-5H-isoquinolin-1-one

Cat. No.: B12359007
M. Wt: 224.05 g/mol
InChI Key: OIDKZCBTDCVDNS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-5H-isoquinolin-1-one can be achieved through several methods. One common approach involves the bromination of isoquinolin-1-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. For example, palladium-catalyzed reactions have been explored for the efficient synthesis of isoquinolinone derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5H-isoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted isoquinolinones, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-bromo-5H-isoquinolin-1-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Bromo-2H-isoquinolin-1-one
  • CAS Registry Number : 190777-77-6
  • Molecular Formula: C₉H₆BrNO
  • Molecular Weight : 224.05 g/mol
  • Synonyms: 5-Bromoisoquinolin-1(2H)-one; 5-Bromo-1,2-dihydro-1-oxoisoquinoline

Physical Properties :

  • Boiling Point : 443.1 °C at 760 mmHg
  • Density : 1.62 g/cm³
  • Appearance: Not explicitly reported, but typically a solid based on similar compounds.

Structural Analogues with Halogen Substitutions

5-Bromo-8-fluoroisoquinolin-1(2H)-one

  • CAS : 1536364-85-8
  • Formula: C₉H₅BrFNO
  • Molecular Weight : 242.04 g/mol

4-Bromo-5-hydroxyisoquinolin-1(2H)-one

  • CAS : 1802168-61-1
  • Formula: C₉H₆BrNO₂
  • Molecular Weight : 240.05 g/mol
  • Key Differences: A hydroxyl group at the 5-position enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the non-hydroxylated analogue .

5-Bromo-7-fluoroisoindolin-1-one

  • CAS : 957346-37-1
  • Formula: C₈H₅BrFNO
  • Molecular Weight : 230.03 g/mol
  • Key Differences: Isoindolinone core (6-membered ring fused to a 5-membered lactam) vs. isoquinolinone (6-membered ring fused to a 6-membered lactam). Smaller ring system may reduce steric hindrance .

Derivatives with Saturated Rings

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

  • CAS : 110916-84-2
  • Formula: C₉H₈BrNO
  • Molecular Weight : 226.07 g/mol (estimated)

Quinolinone Analogues

5-Bromoquinolin-2(1H)-one

  • CAS : 99465-09-5
  • Formula: C₉H₆BrNO
  • Molecular Weight : 224.05 g/mol
  • Key Differences: Quinolinone scaffold (lactam at the 2-position) vs. isoquinolinone (lactam at the 1-position). Positional isomerism affects electronic properties and binding interactions .

Functionalized Derivatives

5-Bromo-1-isopropylpyridin-2(1H)-one

  • CAS : 851087-08-6
  • Formula: C₈H₁₀BrNO
  • Molecular Weight : 216.08 g/mol
  • Key Differences: Pyridinone core with an isopropyl group, offering steric bulk and lipophilicity distinct from isoquinolinones .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
5-Bromo-5H-isoquinolin-1-one C₉H₆BrNO 224.05 Br at 5-position High thermal stability (BP: 443.1°C)
5-Bromo-8-fluoroisoquinolin-1-one C₉H₅BrFNO 242.04 Br at 5, F at 8 Enhanced electronegativity
4-Bromo-5-hydroxyisoquinolin-1-one C₉H₆BrNO₂ 240.05 Br at 4, OH at 5 Improved solubility
5-Bromoquinolin-2(1H)-one C₉H₆BrNO 224.05 Br at 5, lactam at 2 Positional isomer of isoquinolinone

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

5-bromo-5H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H

InChI Key

OIDKZCBTDCVDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=CC=NC(=O)C2=C1)Br

Origin of Product

United States

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